molecular formula C15H8ClN3OS2 B2934962 3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1394799-51-9

3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2934962
CAS No.: 1394799-51-9
M. Wt: 345.82
InChI Key: PBCPPJDIYHJFID-UHFFFAOYSA-N
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Description

3-(3-Chloro-1-benzothiophen-2-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic small molecule characterized by a benzothiophene core substituted with a chlorine atom at position 3, a cyano group at the α-position of the enamide linkage, and a 1,3-thiazol-2-yl amide moiety. The chlorine atom enhances lipophilicity and may influence binding affinity, while the cyano group contributes to electron-withdrawing effects, stabilizing the enamide conformation .

Properties

IUPAC Name

3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS2/c16-13-10-3-1-2-4-11(10)22-12(13)7-9(8-17)14(20)19-15-18-5-6-21-15/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCPPJDIYHJFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=C(C#N)C(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide represents a significant class of synthetic organic molecules known for their diverse biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes several key functional groups that are known to influence biological activity:

  • Benzothiophene moiety : Imparts unique electronic properties.
  • Cyano group : Known for its reactivity and ability to participate in various biological interactions.
  • Thiazole ring : Associated with various pharmacological activities, including antimicrobial and anticancer effects.

The compound's molecular formula is C13H8ClN3OSC_{13}H_{8}ClN_{3}OS, indicating its halogenated and heterocyclic nature.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds can effectively inhibit cell proliferation, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
13CEM<0.12

Studies suggest that the presence of electron-donating groups enhances the cytotoxic activity, while specific substitutions on the thiazole ring are crucial for potency .

Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties. Various thiazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds were found to be as low as 0.17 mg/mL against E. coli and B. cereus, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteriaMIC (mg/mL)
1E. coli0.23
3S. Typhimurium0.47

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The thiazole ring is known to participate in hydrogen bonding and hydrophobic interactions with proteins, which may disrupt critical cellular processes such as DNA replication and protein synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in determining biological activity:

  • Chloro group : Essential for enhancing anticancer activity.
  • Cyano and amide functionalities : Contribute to increased reactivity and interaction with biological targets.

Research indicates that modifications to these groups can significantly alter the efficacy of the compound against various biological targets .

Case Studies

Several case studies have documented the biological effects of thiazole derivatives similar to our compound:

  • Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that certain substitutions led to enhanced activity against multiple cancer cell lines, suggesting a promising avenue for drug development.
  • Antimicrobial Testing : In vitro tests showed that compounds with similar structures exhibited significant antibacterial effects, reinforcing the potential use of these derivatives in treating infections resistant to conventional antibiotics.

Comparison with Similar Compounds

3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

  • Structure: Shares the 3-chlorobenzothiophene and thiazol-2-yl groups but replaces the cyano-enamide with a carboxamide linkage.
  • The 2,4-dimethylphenyl substituent on the thiazole enhances steric bulk, which may reduce solubility compared to the target compound .

(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide (36b)

  • Structure: Features a cyano-enamide and benzothiophene but lacks the chlorine atom and thiazol-2-yl group. The tetrahydrobenzothiophene core increases rigidity.
  • Activity: Reported to exhibit anti-proliferative effects, suggesting the cyano-enamide motif is critical for biological activity. The absence of chlorine may reduce potency compared to the target compound .

Analogues with Thiazol-2-yl and Cyano Groups

2-Cyano-3-[4-[(1-methyl-1H-imidazol-2-yl)thio]-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

  • Structure: Contains the thiazol-2-yl and cyano-enamide groups but replaces benzothiophene with a nitro-phenyl-imidazole system.
  • However, the imidazole-thioether linkage may reduce metabolic stability compared to the benzothiophene scaffold .

3-(2-Chlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

  • Structure: Lacks the benzothiophene and cyano groups but retains the thiazol-2-yl amide and enamide linkage with a 2-chlorophenyl substituent.
  • Activity: Demonstrates moderate kinase inhibition, highlighting the importance of the thiazole-enamide framework. The absence of the benzothiophene and cyano groups likely limits target specificity .

Key Research Findings

  • Electron-Withdrawing Effects: The cyano group in the target compound stabilizes the enamide conformation, enhancing binding to electrophilic pockets in enzymes like kinases .
  • Chlorine Substitution : Chlorine at the benzothiophene 3-position improves hydrophobic interactions, as seen in analogues with increased potency against cancer cell lines .
  • Thiazole Role : The thiazol-2-yl group facilitates hydrogen bonding with target proteins, as observed in crystallographic studies of related compounds .

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